LW6

Vue d'ensemble

Description

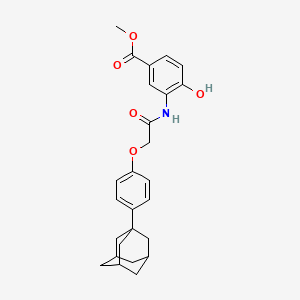

]déc-1-ylphénoxy)acétyl]amino]benzoate, est un nouvel inhibiteur de petite molécule du facteur 1-alpha inductible par l'hypoxie (HIF-1α). Le facteur 1-alpha inductible par l'hypoxie est un facteur de transcription qui joue un rôle crucial dans la réponse cellulaire aux faibles niveaux d'oxygène, faisant de LW6 un composé important dans la recherche et la thérapie contre le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

LW6 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation de l'intermédiaire aryloxyacétylamino : Ceci implique la réaction du 4-adamantan-1-ylphénol avec l'acide chloroacétique pour former l'acide 2-(4-adamantan-1-ylphénoxy)acétique.

Réaction d'amidation : L'intermédiaire est ensuite mis en réaction avec l'ester méthylique de l'acide 4-hydroxy-3-nitrobenzoïque en présence d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour former le produit souhaité

Méthodes de production industrielle

Pour la production à l'échelle industrielle, this compound peut être préparé en utilisant une méthode d'évaporation de solvant pour améliorer sa solubilité et sa biodisponibilité. Cela implique la dissolution de this compound dans un solvant approprié comme le dichlorométhane, suivie de l'ajout de supports hydrophiles tels que le poloxamère 407 et la povidone K30. Le mélange est ensuite évaporé pour former une dispersion solide, ce qui améliore considérablement le taux de dissolution et la biodisponibilité de this compound .

Analyse Des Réactions Chimiques

Types de réactions

LW6 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites.

Hydrolyse : This compound subit à la fois une hydrolyse amide et une hydrolyse ester pour former différents produits

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour les réactions d'hydrolyse, l'acide chlorhydrique ou l'hydroxyde de sodium étant des réactifs typiques

Principaux produits

Oxydation : L'oxydation de this compound peut conduire à la formation de dérivés hydroxylés.

Hydrolyse : L'hydrolyse amide produit l'acide 2-(4-(3r,5r,7r)-adamantan-1-yl)phénoxy)acétique, tandis que l'hydrolyse ester produit l'acide 4-hydroxy-3-nitrobenzoïque

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound est utilisé pour inhiber le facteur 1-alpha inductible par l'hypoxie, qui est impliqué dans la croissance tumorale et la survie dans des conditions hypoxiques

Études métaboliques : This compound inhibe la malate déshydrogénase 2, ce qui le rend utile dans les études liées au métabolisme cellulaire et à la fonction mitochondriale.

Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux agents anticancéreux ciblant le facteur 1-alpha inductible par l'hypoxie

Mécanisme d'action

This compound exerce ses effets en inhibant l'accumulation du facteur 1-alpha inductible par l'hypoxie. Il favorise la dégradation du facteur 1-alpha inductible par l'hypoxie en induisant l'expression de la protéine de Von Hippel-Lindau, qui interagit avec le facteur 1-alpha inductible par l'hypoxie hydroxylé en proline pour une dégradation protéasomale. Ce mécanisme implique l'hydroxylation de résidus proline spécifiques dans le domaine de dégradation dépendant de l'oxygène du facteur 1-alpha inductible par l'hypoxie .

Applications De Recherche Scientifique

LW6 has a wide range of scientific research applications, including:

Cancer Research: This compound is used to inhibit hypoxia-inducible factor 1-alpha, which is involved in tumor growth and survival under hypoxic conditions

Metabolic Studies: This compound inhibits malate dehydrogenase 2, making it useful in studies related to cellular metabolism and mitochondrial function.

Drug Development: This compound serves as a lead compound for developing new anticancer agents targeting hypoxia-inducible factor 1-alpha

Mécanisme D'action

LW6 exerts its effects by inhibiting the accumulation of hypoxia-inducible factor 1-alpha. It promotes the degradation of hypoxia-inducible factor 1-alpha by inducing the expression of von Hippel-Lindau protein, which interacts with prolyl-hydroxylated hypoxia-inducible factor 1-alpha for proteasomal degradation. This mechanism involves the hydroxylation of specific proline residues in the oxygen-dependent degradation domain of hypoxia-inducible factor 1-alpha .

Comparaison Avec Des Composés Similaires

Composés similaires

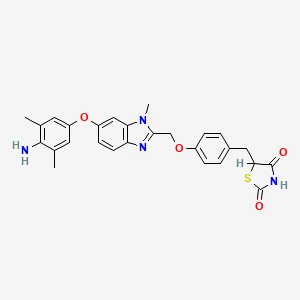

Composé 7 : Un autre inhibiteur de la malate déshydrogénase 2 qui cible également le facteur 1-alpha inductible par l'hypoxie.

Unicité

This compound est unique en raison de son double effet inhibiteur à la fois sur le facteur 1-alpha inductible par l'hypoxie et la malate déshydrogénase 2. Cette double action le rend particulièrement efficace pour cibler les cellules cancéreuses dans des conditions hypoxiques et perturber leurs voies métaboliques .

Propriétés

IUPAC Name |

methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRPPNOJYFZSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

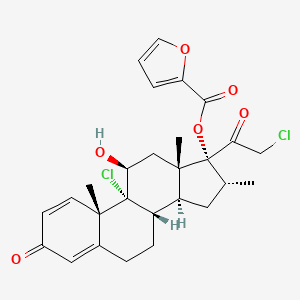

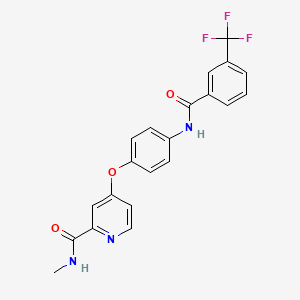

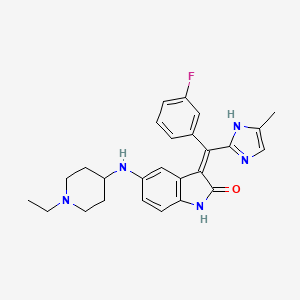

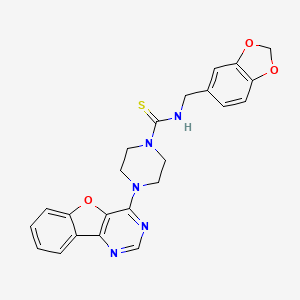

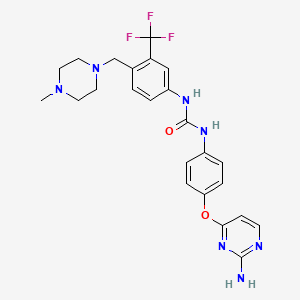

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)